N-cyclopentyl-2-methylaniline hydrochloride
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Overview
Description
N-cyclopentyl-2-methylaniline hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclopentyl group and a methyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methylaniline hydrochloride typically involves the alkylation of 2-methylaniline with cyclopentyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained as a crystalline solid and is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives .
Scientific Research Applications
N-cyclopentyl-2-methylaniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-methylaniline: The non-hydrochloride form of the compound.
2-methylaniline: A simpler derivative without the cyclopentyl group.
N-cyclopentylaniline: An aniline derivative with only the cyclopentyl group attached.
Uniqueness
N-cyclopentyl-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentyl and methyl groups on the aniline ring allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2703782-46-9 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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